Comparative Lipophilicity: 4'-Isomer (LogP 3.68) vs. 2'-Isomer (XLogP3-AA 4.0)
The 4'-azetidinomethyl substitution on 2,6-dimethylbenzophenone (target compound) yields a calculated LogP of 3.68 . In contrast, the 2'-isomer (CAS 898754-91-1) has a higher calculated XLogP3-AA value of 4.0 [1]. This difference of -0.32 LogP units suggests the target compound is less lipophilic, which can influence aqueous solubility and pharmacokinetic profiles in biological assays.
| Evidence Dimension | Calculated Lipophilicity |
|---|---|
| Target Compound Data | LogP = 3.68 |
| Comparator Or Baseline | 2'-Azetidinomethyl-2,6-dimethylbenzophenone (CAS 898754-91-1): XLogP3-AA = 4.0 |
| Quantified Difference | Target compound is 0.32 LogP units lower (less lipophilic) |
| Conditions | Computed property; target compound LogP from ChemSrc; comparator XLogP3-AA from PubChem |
Why This Matters
For medicinal chemistry campaigns, a difference in LogP of >0.3 units can significantly impact compound partitioning, membrane permeability, and off-target promiscuity, making the less lipophilic 4'-isomer a potentially more developable lead candidate in early-stage drug discovery.
- [1] PubChem. 2'-Azetidinomethyl-2,6-dimethylbenzophenone. CID 24725314. XLogP3-AA computed property. Accessed 2026. View Source
